molecular formula C11H8ClNO3S B8584460 1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)- CAS No. 219907-04-7

1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)-

Cat. No. B8584460
Key on ui cas rn: 219907-04-7
M. Wt: 269.70 g/mol
InChI Key: DYWRDLBMWOHXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262056B1

Procedure details

A solution of 1 g (5.58×10−3 moles) of 5-nitrobenzo[b]thiophene and 0.65 ml (6.64×10−3 moles) of 2-chloropropionyl chloride dissolved in 40 ml of dry chloroform was added dropwise over 650 mg of aluminum trichloride, dissolved in 20 ml dry chloroform under a nitrogen atmosphere. The mixture was left to react for 24 hours at room temperature and an additional amount of 650 mg of aluminum trichloride and 0.65 ml of 2-chloropropionyl chloride was added. After 48 hours reaction 100 ml of HCl 1.5N were added, followed by decantation and the organic phase was subsequently washed with a dilute solution of NaHCO3, with H2O and with a saturated solution of NaCl. It was dried with Na2SO4, the solvent was removed and it was purified in a silica column using hexane/toluene (25:75) as mobile phase. Yield: 30%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
reactant
Reaction Step Three
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].Cl[CH:14]([CH3:18])[C:15](Cl)=[O:16].[Cl-:19].[Cl-].[Cl-].[Al+3].Cl>C(Cl)(Cl)Cl>[Cl:19][CH2:18][CH2:14][C:15]([C:10]1[C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][C:7]=2[S:8][CH:9]=1)=[O:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SC=C2)C=C1
Name
Quantity
0.65 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
650 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
650 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0.65 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
to react for 24 hours at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
the organic phase was subsequently washed with a dilute solution of NaHCO3, with H2O and with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
it was purified in a silica column

Outcomes

Product
Name
Type
Smiles
ClCCC(=O)C=1C2=C(SC1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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